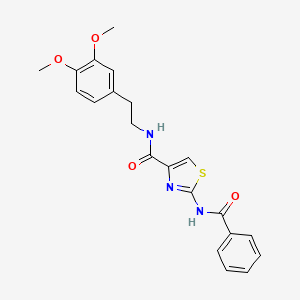

2-benzamido-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-benzamido-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide” is a chemical compound with the molecular formula C21H21N3O4S. It is a derivative of thiazole carboxamide .

Molecular Structure Analysis

The molecular structure of this compound, like other thiazole carboxamide derivatives, is characterized using methods such as X-ray diffraction . The density functional theory (DFT) analysis is used to evaluate compound chemical reactivity, which is determined by calculating the frontier orbital energy of both HOMO and LUMO orbitals, as well as the HOMO–LUMO energy gap .Chemical Reactions Analysis

Thiazole carboxamide derivatives, including this compound, have been found to exhibit potent inhibitory activities against COX enzymes . The percentage of inhibitory activities at 5 µM concentration against the COX2 enzyme was in the range of 53.9–81.5%, while the percentage against the COX-1 enzyme was 14.7–74.8% .Applications De Recherche Scientifique

Pharmacological Evaluation and Molecular Docking Studies

Benzofused thiazole derivatives have been synthesized and evaluated for their potential as antioxidant and anti-inflammatory agents. This research highlights the broader utility of benzothiazole compounds in the development of new therapeutic agents. The study found that certain synthesized benzothiazole derivatives exhibited significant anti-inflammatory activity and potent antioxidant activity against reactive radical species. Molecular docking studies further supported these findings, suggesting that these compounds could serve as promising templates for the development of new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Antitumor Activity

Benzothiazole derivatives are also explored for their antitumor activities. Imidazole derivatives, including those related to the benzothiazole scaffold, have been reviewed for their potential as antitumor agents. Some of these compounds have advanced beyond preclinical testing, indicating the significant therapeutic potential of benzothiazole-based compounds in cancer treatment (Iradyan et al., 2009).

Broad Spectrum of Biological Activities

The benzothiazole nucleus is integral to a variety of bioactive heterocycles and natural products, demonstrating a wide range of biological and therapeutic activities. These activities include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The structural diversity and biological efficacy of benzothiazole derivatives underscore their importance in medicinal chemistry and drug development (Sumit et al., 2020).

Mécanisme D'action

Target of Action

The primary target of 2-Benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide is the alpha7 nicotinic acetylcholine receptor (α7nAChR) . This receptor plays a crucial role in the nervous system, particularly in the transmission of signals in the brain.

Mode of Action

The compound binds to the α7nAChR at the same binding site as bungarotoxin . This interaction results in the modulation of the receptor’s activity, which can lead to changes in signal transmission in the nervous system.

Biochemical Pathways

Therefore, the modulation of this receptor by the compound could potentially affect these processes .

Result of Action

The compound has shown neuroprotective effects in animal experiments . It has been found to improve the toxicity of nerve cells and has demonstrated anti-inflammatory activity . Moreover, the compound can directly act on amyloid protein, reducing its toxic effect on nerve cells .

Orientations Futures

Propriétés

IUPAC Name |

2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-27-17-9-8-14(12-18(17)28-2)10-11-22-20(26)16-13-29-21(23-16)24-19(25)15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROXHHGNHHXOCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2398096.png)

![4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2398098.png)

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2398102.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2398103.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2398107.png)

![(E)-2-amino-N-(2,5-dimethylphenyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2398111.png)

![Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2398113.png)

![1-(2-methylallyl)-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2398116.png)

![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2398117.png)